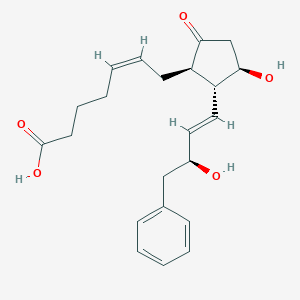

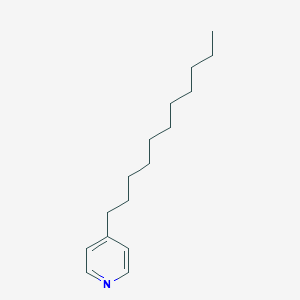

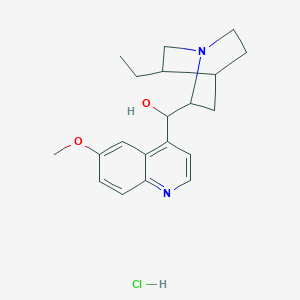

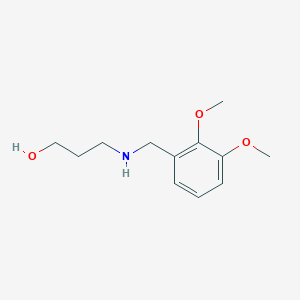

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, also known as 3-DMBAP, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of benzylamine and is an important component in the synthesis of many biologically active compounds. 3-DMBAP is used in the synthesis of a variety of compounds, such as peptides, hormones, and drugs. In addition, the compound is used in the manufacture of pharmaceuticals, cosmetics, and food additives.

Aplicaciones Científicas De Investigación

-

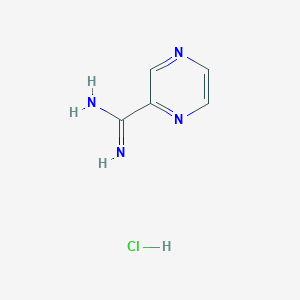

Medicinal Chemistry Research : A series of novel N,N-disubstituted biguanides have been synthesized using varied secondary amines and cyanoguanidine under microwave irradiation. All the synthesized compounds were evaluated for quorum sensing inhibition (QSI) activity using Chromobacterium violaceum (ATCC12472)-based bioassay . The molecular docking studies revealed that N,N-disubstituted biguanides shared structural complementarity with CviR domain .

-

Enamine Reactions : Enamines undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can be hydrolyzed back into the carbonyl .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

Propiedades

IUPAC Name |

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGOETVDFBNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378184 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

137788-51-3 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.